molecular formula C13H12INO B8447141 4-(2-(2-Iodophenoxy)ethyl)pyridine

4-(2-(2-Iodophenoxy)ethyl)pyridine

Cat. No. B8447141
M. Wt: 325.14 g/mol
InChI Key: WHUFMGSMTZDOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05952325

Procedure details

A stirred solution of 2-iodophenol (8.8 g, 0.040 mole), triphenylphosphine (10.5 g, 0.040 mole) and pyridine-4-ethanol (5.5 g, 0.045 mole) in THF (200 ml) at 0° C. under argon was treated with a solution of diethyl azodicarboxylate (6.3 ml, 0.040 mole) in THF (30 ml). The solution was allowed to warm to room temp. and stirred for 4 h, then concentrated in vacuo and the residue treated with 10% Na2CO3 solution (80 ml) and extracted with ethyl acetate (2×80 ml). The combined organic was extracted with 1M HCl acid (150 ml), then the acid extract basified by addition of potassium carbonate and extracted with ethyl acetate (2×100 ml). The combined extract was dried (Na2SO4) and concentrated in vacuo to leave a brown oil, which was chromatographed on silica gel eluting with 0 to 15% ethyl acetate/ether to afford the title compound as a colourless oil (9.3 g, 72%).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
6.3 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:28]1[CH:33]=[CH:32][C:31]([CH2:34][CH2:35]O)=[CH:30][CH:29]=1.N(C(OCC)=O)=NC(OCC)=O>C1COCC1>[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH2:35][CH2:34][C:31]1[CH:32]=[CH:33][N:28]=[CH:29][CH:30]=1

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
IC1=C(C=CC=C1)O
Name
Quantity
10.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5.5 g
Type
reactant
Smiles
N1=CC=C(C=C1)CCO
Name
diethyl azodicarboxylate
Quantity
6.3 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temp.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue treated with 10% Na2CO3 solution (80 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×80 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined organic was extracted with 1M HCl acid (150 ml)
EXTRACTION
Type
EXTRACTION
Details
the acid extract
ADDITION
Type
ADDITION
Details
basified by addition of potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a brown oil, which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel eluting with 0 to 15% ethyl acetate/ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
IC1=C(OCCC2=CC=NC=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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